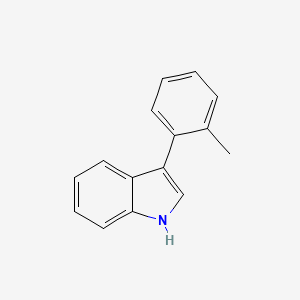
8-(1,3-dioxolan-2-yl)-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE is a compound that features a purine base with a dioxolane ring attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE typically involves the formation of the dioxolane ring followed by its attachment to the purine base. One common method involves the use of hypervalent iodine reagents to oxidize alkenes, forming a 1,3-dioxolan-2-yl cation intermediate. This intermediate can then react with a purine derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using agents like sodium borohydride.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized dioxolane derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialized materials and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of 8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE involves its interaction with specific molecular targets. The dioxolane ring can interact with various enzymes, altering their activity. The purine base can bind to nucleic acids or proteins, affecting their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler compound with similar structural features.
1,3-Dioxane: Another related compound with a six-membered ring.
Purine Derivatives: Various purine-based compounds with different functional groups.
Uniqueness
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE is unique due to the combination of the dioxolane ring and the purine base. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
51015-50-0 |
|---|---|
Molekularformel |
C8H9N5O2 |
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
8-(1,3-dioxolan-2-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C8H9N5O2/c9-5-4-6(11-3-10-5)13-7(12-4)8-14-1-2-15-8/h3,8H,1-2H2,(H3,9,10,11,12,13) |
InChI-Schlüssel |
IPVZNFADRHCSAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=NC3=NC=NC(=C3N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11893836.png)
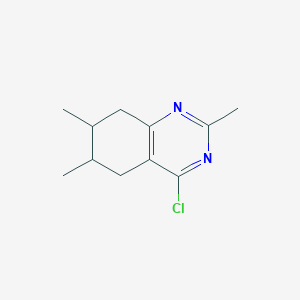

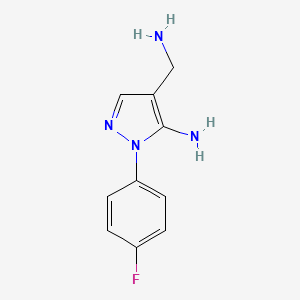



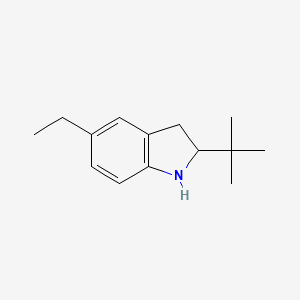
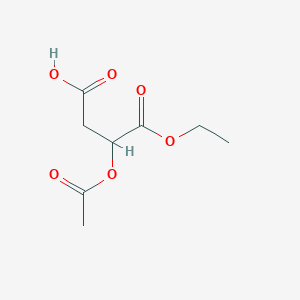
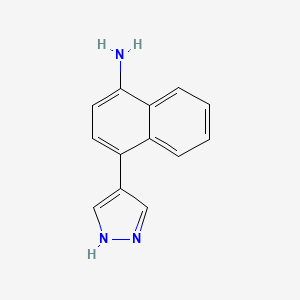
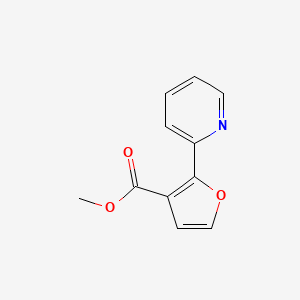
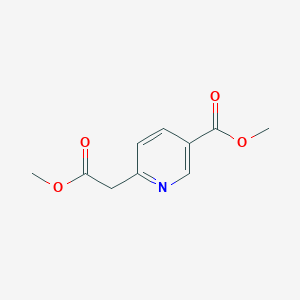
![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)
